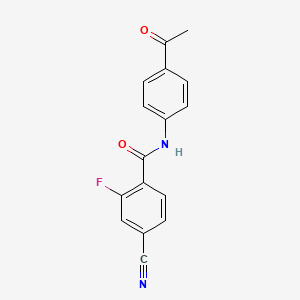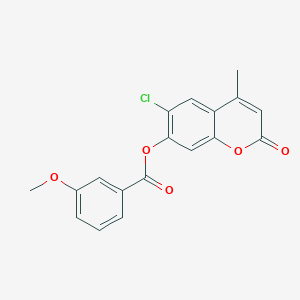
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as CMOB, is a synthetic compound that has been used in various scientific research studies. This molecule belongs to the class of coumarin derivatives and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. However, it has been proposed that 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce inflammation by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce the levels of glucose and cholesterol in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in lab experiments is its potential therapeutic properties. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the future directions is to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate and its potential targets. In addition, future studies should focus on improving the solubility and bioavailability of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate to enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the safety and toxicity of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in animal models and humans.
Conclusion
In conclusion, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound that has been used in various scientific research studies. It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been synthesized using different methods, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent and to elucidate its mechanism of action.
Synthesemethoden
Several methods have been reported for the synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the most commonly used methods is the condensation reaction between 6-chloro-4-methylcoumarin-3-carboxylic acid and 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in different animal models, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-6-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-4-3-5-12(7-11)22-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGIJXHWHTZIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
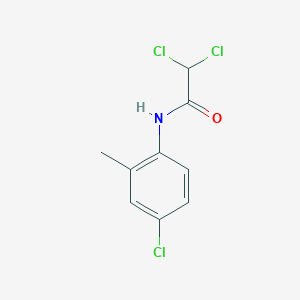
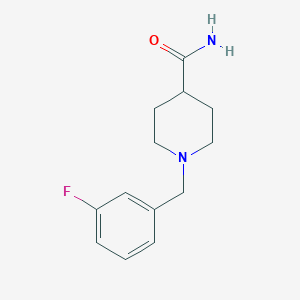
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
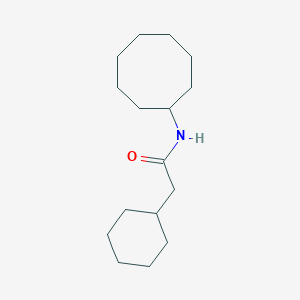
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
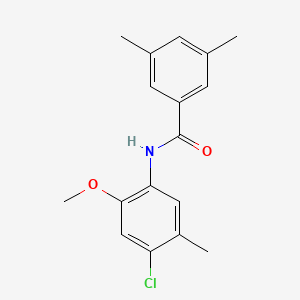
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
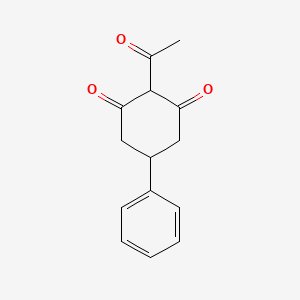
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
